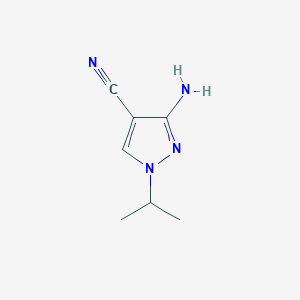

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-propan-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGDYVYAZMFKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298509 | |

| Record name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89897-29-0 | |

| Record name | 89897-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-propan-2-yl-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor to kinase inhibitors. The synthesis is presented as a two-step process, commencing with the preparation of the key reagent, (ethoxymethylene)malononitrile, followed by its cyclization with isopropylhydrazine.

Core Synthesis Pathway

The most direct and widely recognized pathway for the synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile involves a two-step sequence:

-

Step 1: Synthesis of (ethoxymethylene)malononitrile (EMMN) from malononitrile and triethyl orthoformate.

-

Step 2: Cyclocondensation reaction of (ethoxymethylene)malononitrile with isopropylhydrazine to form the target pyrazole ring.

This pathway is favored for its efficiency and the commercial availability of the starting materials.

Experimental Protocols

Step 1: Synthesis of (ethoxymethylene)malononitrile (EMMN)

(ethoxymethylene)malononitrile is a crucial precursor for the formation of the pyrazole ring.

Reaction:

-

Malononitrile + Triethyl orthoformate → (ethoxymethylene)malononitrile

Detailed Methodology:

A mixture of triethyl orthoformate (0.454 mol), malononitrile (0.302 mol), and acetic anhydride (0.75 mol) is heated under reflux at a temperature of 110-140°C for 4-5 hours. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation to yield pure (ethoxymethylene)malononitrile.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Malononitrile | 20.0 g (0.302 mol) | [1] |

| Triethyl orthoformate | 67.3 g (0.454 mol) | [1] |

| Acetic anhydride | 77.2 g (0.75 mol) | [1] |

| Reaction Temperature | 110-140°C | [1] |

| Reaction Time | 4-5 hours | [1] |

Step 2: Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

This step involves the formation of the pyrazole ring through the reaction of EMMN with isopropylhydrazine.

Reaction:

-

(ethoxymethylene)malononitrile + Isopropylhydrazine → 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Detailed Methodology:

While a specific protocol for the reaction with isopropylhydrazine is not detailed in the search results, a general procedure can be adapted from the well-documented reactions of EMMN with other hydrazines.[2][3]

To a solution of (ethoxymethylene)malononitrile (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, isopropylhydrazine (1 equivalent) is added. The reaction mixture is then stirred, potentially with heating (from room temperature to reflux), for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid residue is purified. Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, dioxane) or by column chromatography to yield the final product.[2][4]

Quantitative Data and Physical Properties:

| Parameter | Value | Reference |

| Molecular Formula | C7H10N4 | [5][6][7] |

| Molecular Weight | 150.18 g/mol | [7] |

| Purity | 98% | [5][6][7] |

| Physical Form | Solid | [5][6] |

| Storage | Keep in dark place, sealed in dry, room temperature | [5][6][7] |

| CAS Number | 89897-29-0 | [5][6][7] |

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis and purification.

References

- 1. Ethoxymethylenemalononitrile: Synthesis, Pyrazole Formation & Chitosan Modification_Chemicalbook [chemicalbook.com]

- 2. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | 89897-29-0 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lab-chemicals.com [lab-chemicals.com]

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile chemical properties and structure

An In-depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the molecule's chemical structure, physicochemical properties, representative synthetic protocols, and its role as a key building block in the development of pharmacologically active agents.

Chemical Identity and Structure

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring functionalized with an amino group at the C3 position, a nitrile group at the C4 position, and an isopropyl group attached to the N1 nitrogen atom. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 89897-29-0[1] |

| Molecular Formula | C₇H₁₀N₄[1][2] |

| Molecular Weight | 150.18 g/mol [1][2] |

| IUPAC Name | 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile[2] |

| Synonyms | 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile; 3-amino-1-(1-methylethyl)-1H-pyrazole-4-carbonitrile[2] |

| InChI | 1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10) |

| InChIKey | JJGDYVYAZMFKEY-UHFFFAOYSA-N |

Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for research and development purposes. Specific thermal properties such as melting and boiling points are not consistently reported in the literature for this particular derivative, though related aminopyrazole carbonitriles are crystalline solids.[3][4]

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid |

| Purity | ≥98% (Typical)[1] |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature[1] |

Synthesis and Characterization

While a specific, dedicated synthesis for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is not detailed in the surveyed literature, a general and robust methodology for producing substituted 3-amino-1H-pyrazole-4-carbonitriles has been established.[5][6] This typically involves the cyclization of a suitable acyclic precursor with a substituted hydrazine.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol is a representative example for the synthesis of N-substituted 3-aminopyrazole-4-carbonitriles, adapted from established literature methods for analogous compounds.[5][6][7]

Objective: To synthesize a 3-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative.

Materials:

-

An appropriate α,β-unsaturated nitrile precursor (e.g., an ethoxymethylenemalononitrile derivative).

-

Isopropylhydrazine.

-

Anhydrous ethanol or a similar suitable solvent.

-

Glacial acetic acid (optional, as catalyst).

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitrile precursor (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: Add isopropylhydrazine (1.1 eq) to the solution. If required, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

-

Purification: Collect the crude solid product by filtration. Wash the solid with cold ethanol to remove residual impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to yield the final, high-purity product.[5]

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and arrangement of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (N-H stretching), nitrile (C≡N stretching), and alkyl groups (C-H stretching).[5][8]

Role in Drug Discovery and Research

The 3-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[9] 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile serves as a crucial intermediate, providing a platform for the synthesis of more complex molecules. The isopropyl group can modulate lipophilicity and steric interactions, while the amino and nitrile groups are versatile handles for further functionalization.

Derivatives of this and related scaffolds have been successfully developed as:

-

Kinase Inhibitors: The pyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases. Compounds based on this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Src, and TANK-binding kinase 1 (TBK1).[7][10][11]

-

Anticancer Agents: Pyrazole-based molecules have shown potent cytotoxic effects against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest.[12]

-

Agrochemicals: The pyrazole ring is also a component of various commercial pesticides and herbicides.[13]

Safety and Handling

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Table 3: GHS Safety Information

| Category | Information |

|---|---|

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P405: Store locked up. |

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile - CAS:89897-29-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-アミノピラゾール-4-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS: 89897-29-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole that serves as a crucial building block in synthetic chemistry, particularly in the development of pharmacologically active compounds. Its structural motif is a key component in a variety of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, its significant role as a synthetic precursor in drug discovery, and generalized experimental protocols relevant to the screening of pyrazole-based compounds.

Core Compound Properties

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a solid, white to pale yellow crystalline powder at room temperature.[1][2] It is essential to handle this compound with care, as it is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

Table 1: Physicochemical and Safety Data

| Property | Value | Reference |

| CAS Number | 89897-29-0 | [3] |

| Molecular Formula | C₇H₁₀N₄ | [3][4] |

| Molecular Weight | 150.18 g/mol | [4] |

| Physical Form | Solid | [3] |

| Purity | ≥97.5% to ≤102.5% | [1] |

| Melting Point | 171-178°C | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3][4] |

| InChI Key | JJGDYVYAZMFKEY-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)N1C=C(C(=N1)N)C#N | [1] |

| Signal Word | Danger | [3] |

| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [3] |

| GHS Pictograms | GHS06 (Skull and crossbones) | [3] |

Role in Drug Discovery and Development

The primary significance of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile lies in its utility as a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly pyrazolo[3,4-d]pyrimidines. This scaffold is a well-established pharmacophore in the design of kinase inhibitors.

The aminopyrazole moiety serves as a key hinge-binding motif in many kinase inhibitors, interacting with the backbone of the kinase hinge region. The isopropyl group at the N1 position and the carbonitrile at the C4 position provide avenues for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of Kinase Inhibitors

Derivatives of 3-amino-1H-pyrazole are instrumental in targeting a range of kinases involved in cell signaling pathways critical to cancer and other diseases. While specific examples detailing the direct use of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile are not extensively documented in publicly available literature, the general synthetic routes to potent kinase inhibitors often involve similar aminopyrazole cores. These inhibitors target kinases such as:

-

Cyclin-Dependent Kinases (CDKs): The PCTAIRE subfamily of CDKs, which are implicated in various cancers, can be targeted by inhibitors derived from aminopyrazole scaffolds.[5][6]

-

Src Kinase: Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to inhibit Src kinase activity in glioblastoma models.[7]

-

TBK1 (TANK-binding kinase 1): Novel and potent inhibitors of TBK1 have been developed from 1H-pyrazolo[3,4-b]pyridine derivatives.[8]

-

RET Kinase: The 1-isopropylpyrazole scaffold is a key feature in the design of highly selective RET kinase inhibitors.[9]

-

mTOR (mammalian target of rapamycin): Torkinib (PP-242), a potent mTOR inhibitor, is a pyrazolo[3,4-d]pyrimidine derivative, showcasing the therapeutic potential of this chemical class.[10]

The general synthetic pathway involves the cyclization of the aminopyrazole with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core. Subsequent modifications can be introduced to optimize the inhibitor's profile.

Synthetic pathway from the aminopyrazole core to a kinase inhibitor.

Experimental Protocols

General Workflow for Kinase Inhibitor Screening

This workflow outlines the typical steps involved in evaluating a novel compound derived from the aminopyrazole core for its kinase inhibitory activity.

References

- 1. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | 89897-29-0 [sigmaaldrich.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Torkinib | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₄ | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| CAS Number | 89897-29-0 | [1] |

Synthesis and Experimental Protocols

General Synthetic Pathway for 5-Amino-1H-pyrazole-4-carbonitriles

A common synthetic route involves the condensation of a benzaldehyde derivative, malononitrile, and a phenylhydrazine derivative in the presence of a suitable catalyst and solvent system.[3] The reaction typically proceeds at a moderately elevated temperature to ensure a reasonable reaction rate.

Illustrative Experimental Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

Potential Biological Activity and Applications

Derivatives of 3-amino-1H-pyrazole are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as:

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[4][5] For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), a key regulator of innate immunity.[6] Similarly, 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been evaluated as RET kinase inhibitors, a target in cancer therapy.[5]

-

Anticancer Agents: Novel pyrazole derivatives have demonstrated potent anticancer cytotoxicity.[7] Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization in cancer cells.

-

Src Inhibitors: The pyrazolo[3,4-d]pyrimidine core is also found in inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer progression.[8]

Illustrative Signaling Pathway Inhibition

The following diagram depicts a simplified representation of a signaling pathway that could be targeted by a pyrazole-based kinase inhibitor.

The diverse biological activities of pyrazole derivatives underscore the importance of compounds like 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile as scaffolds for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile - CAS:89897-29-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds known for a wide range of biological activities, acting as scaffolds for the development of kinase inhibitors and other therapeutic agents. This guide provides a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis and characterization.

Data Presentation

The spectroscopic data for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is summarized below. These values are predicted based on the known spectral properties of similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | s | 1H | C5-H |

| ~5.0 - 5.5 | br s | 2H | -NH₂ |

| ~4.4 - 4.8 | sept | 1H | -CH(CH₃)₂ |

| ~1.4 - 1.6 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C3-NH₂ |

| ~140 - 145 | C5-H |

| ~115 - 120 | -CN |

| ~85 - 90 | C4-CN |

| ~48 - 52 | -CH(CH₃)₂ |

| ~22 - 24 | -CH(CH₃)₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 - 3200 | N-H stretching (amine) |

| ~2980 - 2940 | C-H stretching (aliphatic) |

| ~2230 - 2210 | C≡N stretching (nitrile) |

| ~1640 - 1600 | N-H bending (amine) |

| ~1580 - 1550 | C=N, C=C stretching (pyrazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~150 | [M]⁺ (Molecular Ion) |

| ~135 | [M - CH₃]⁺ |

| ~108 | [M - C₃H₆]⁺ |

Experimental Protocols

A plausible synthesis for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile can be adapted from general methods for preparing 3-aminopyrazole-4-carbonitrile derivatives.[1] A common route involves the cyclization of a hydrazine with a suitable three-carbon precursor bearing a nitrile group.

Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

-

Preparation of Ethoxyethylidenemalononitrile: Malononitrile (1 equivalent) is reacted with triethyl orthoformate (1.2 equivalents) in acetic anhydride. The mixture is heated at reflux for 2-3 hours. After cooling, the solvent is removed under reduced pressure to yield the crude product.

-

Formation of the Pyrazole Ring: The crude ethoxyethylidenemalononitrile is dissolved in ethanol. Isopropylhydrazine (1 equivalent) is added dropwise to the solution at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final product, 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a target compound like 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Caption: General workflow for synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on the Potential Biological Activity of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic amine that serves as a pivotal intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motif is a key component of potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of a variety of protein kinases. This guide explores the potential biological activities of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile by examining the biological functions of its derivatives, focusing on their roles as inhibitors of key signaling pathways implicated in cancer and other diseases. This document provides a comprehensive overview of the synthesis of these derivatives, their quantitative biological data, and detailed experimental protocols for their evaluation.

Introduction

The pyrazole nucleus is a fundamental scaffold in the development of a wide range of pharmacologically active compounds, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer effects. The specific compound, 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, is of particular interest due to its role as a precursor in the synthesis of a class of potent kinase inhibitors known as pyrazolo[3,4-d]pyrimidines.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The structural characteristics of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, particularly the presence of the amino and nitrile groups, allow for facile cyclization to form the pyrazolo[3,4-d]pyrimidine core, which is a key pharmacophore for kinase inhibition.

Synthesis of Biologically Active Derivatives

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a versatile starting material for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. The general synthetic approach involves the cyclization of the 3-amino-4-carbonitrile pyrazole core with a one-carbon synthon.

A common method for this transformation is the reaction with formic acid or formamide to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. This reaction is typically carried out under reflux conditions. The resulting pyrazolopyrimidine can then be further functionalized to generate a library of compounds for biological screening.

Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines

-

Reaction Setup: To a solution of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1 equivalent) in an appropriate solvent such as ethanol, add formic acid (excess, e.g., 10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4-aminopyrazolo[3,4-d]pyrimidine derivative.

Potential Biological Activity: Kinase Inhibition

The primary interest in 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile stems from its use in synthesizing potent kinase inhibitors. Derivatives of this compound have shown significant inhibitory activity against key kinases in critical signaling pathways.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.

A notable derivative of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is Torkinib (PP242) , a selective mTOR inhibitor. Torkinib, chemically named 2-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol, demonstrates the therapeutic potential of this chemical scaffold[1][2].

| Compound | Target | IC50 | Cell-based Assay | Reference |

| Torkinib (PP242) | mTOR | 8 nM | Suppresses bladder cancer cell proliferation | [3] |

Targeting RET Kinase

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the nervous and urogenital systems. Activating mutations in the RET gene are associated with several types of cancer, including medullary thyroid carcinoma and non-small cell lung cancer.

A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, derived from the title compound, have been designed and evaluated as potent RET kinase inhibitors[4].

| Compound | Target | IC50 | Cell-based Assay | Reference |

| Compound 7a | RET | Not specified | Inhibited GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 cells at 100 nM | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways potentially targeted by derivatives of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile and a general workflow for their synthesis and evaluation.

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Torkinib.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Torkinib | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile Scaffold: A Technical Guide to its Application as a Kinase Inhibitor Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, recognized for its potential in developing potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] The pyrazole scaffold, with its versatile substitution patterns, offers a robust framework for designing inhibitors that can target the ATP-binding site of a wide range of kinases. This technical guide provides an in-depth overview of the 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold, including its synthesis, structure-activity relationships (SAR), and its application in targeting specific kinase families, with a focus on the PCTAIRE subfamily of cyclin-dependent kinases (CDKs).

Data Presentation: Kinase Inhibitory Activity

The inhibitory potential of derivatives of the 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold has been evaluated against various kinases. The following tables summarize the available quantitative data, providing a basis for understanding the structure-activity relationships and selectivity profiles.

Table 1: Cellular Potency of a 3-Amino-1H-pyrazole-based Inhibitor (43d) against PCTAIRE and PFTAIRE Kinase Families

| Kinase Family | Cellular Potency (EC50) |

| PCTAIRE Family | 20–120 nM |

| PFTAIRE Family | 50–180 nM |

Data derived from a study on N-(1H-pyrazol-3-yl)pyrimidin-4-amine based inhibitors, where compound 43d, featuring a related core structure, demonstrated high cellular potency.[1]

Table 2: Inhibitory Activity of a Promiscuous 3-Aminopyrazole-Based Inhibitor (Compound 1)

| Kinase | K D Value (nM) |

| CDK2 | 4.6 |

| JNK3 | 26.1 |

| CDK5 | 27.6 |

This data for a related 3-aminopyrazole scaffold highlights the potential for broad-spectrum kinase inhibition and the importance of chemical modifications to achieve selectivity.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of kinase inhibitors. The following sections provide comprehensive protocols for the synthesis of the core scaffold and for key biochemical and cellular assays.

Synthesis of 3-Amino-1-substituted-1H-pyrazole-4-carbonitrile Derivatives

This protocol describes a general method for the synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives, which can be adapted for the synthesis of the 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile core. The synthesis typically involves the condensation of a hydrazine with a suitable precursor.[5]

Materials:

-

Substituted hydrazine (e.g., isopropylhydrazine)

-

(Ethoxymethylene)malononitrile or a similar reactive methylene compound

-

Ethanol

-

Sodium ethoxide

-

Hydrochloric acid

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted hydrazine in ethanol.

-

Addition of Reagents: Add sodium ethoxide to the solution, followed by the dropwise addition of (ethoxymethylene)malononitrile.

-

Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 3-amino-1-substituted-1H-pyrazole-4-carbonitrile.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[6][7][8]

Materials:

-

Kinase of interest

-

Substrate peptide/protein

-

ATP

-

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile derivative (test compound) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase buffer.

-

Add the test compound at various concentrations (typically a serial dilution). Include a DMSO control (vehicle).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target kinase in live cells.[9][10][11]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile derivative (test compound)

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

White, tissue culture-treated 96-well plates

-

Plate reader capable of measuring BRET signals

Procedure:

-

Cell Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Transfect the cells with the NanoLuc®-kinase fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for protein expression.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Add the diluted compounds to the transfected cells.

-

Immediately add the NanoBRET™ Tracer to all wells.

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

-

Add the substrate solution to all wells.

-

Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

-

-

Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and binding of the compound to the target kinase.

Signaling Pathways and Mechanisms of Action

Derivatives of the 3-amino-1H-pyrazole scaffold have shown potent activity against CDK16, a member of the PCTAIRE family of kinases.[1] CDK16 is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[3][4]

Caption: CDK16 signaling pathways affected by the inhibitor.

The inhibition of CDK16 by the 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold can lead to several downstream effects. CDK16 has been shown to phosphorylate and inactivate GSK3β, which in turn leads to the stabilization and nuclear translocation of β-catenin, a key driver of the epithelial-mesenchymal transition (EMT) and tumor invasion.[3] Furthermore, CDK16 can phosphorylate and promote the degradation of the tumor suppressor p53, thereby inhibiting apoptosis and promoting radioresistance.[12] CDK16 also phosphorylates the protein regulator of cytokinesis 1 (PRC1), which is essential for proper spindle formation during mitosis and, consequently, cell proliferation.[4] By inhibiting CDK16, compounds based on this scaffold can potentially reverse these oncogenic processes.

Caption: Drug discovery workflow for pyrazole-based inhibitors.

The development of kinase inhibitors based on the 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold follows a typical drug discovery workflow. This process begins with the synthesis of a library of derivatives, which are then screened in biochemical and cellular assays to determine their potency and selectivity. The resulting data informs structure-activity relationship (SAR) studies, guiding the iterative design and synthesis of more potent and selective compounds through lead optimization. Promising candidates are then advanced to in vivo studies to evaluate their efficacy and safety profiles.

Conclusion

The 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its kinase selectivity through chemical modifications make it an attractive core for targeting a range of kinases implicated in human diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery to facilitate the exploration and optimization of this promising inhibitor scaffold. Further investigation into the broader kinome selectivity and in vivo efficacy of derivatives of this scaffold is warranted to fully realize its therapeutic potential.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. promega.com [promega.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. promega.com [promega.com]

- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]

- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 11. promega.com [promega.com]

- 12. CDK16 Phosphorylates and Degrades p53 to Promote Radioresistance and Predicts Prognosis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Amino Group in 3-Aminopyrazole-4-carbonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the exocyclic amino group in 3-aminopyrazole-4-carbonitrile scaffolds. This core is a vital building block in medicinal chemistry, primarily due to the versatile reactivity of its amino group, which allows for the synthesis of a wide array of fused heterocyclic systems with significant pharmacological interest, including analogues of purines.[1] This guide details key reactions, presents quantitative data in a structured format, provides explicit experimental protocols, and illustrates reaction pathways using diagrams.

Core Reactivity of the Amino Group

The 3-amino group in 3-aminopyrazole-4-carbonitriles exhibits nucleophilic character, making it susceptible to reactions with a variety of electrophiles. Its reactivity is a cornerstone for constructing fused pyrimidine rings, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The primary types of reactions involving this amino group include condensation, cyclization, diazotization, and acylation.

Condensation and Cyclization Reactions

A predominant application of 3-aminopyrazole-4-carbonitriles is in the synthesis of pyrazolo[3,4-d]pyrimidines through cyclocondensation reactions. The amino group, along with the adjacent endocyclic nitrogen atom, acts as a binucleophilic system to react with various carbon electrophiles.

One common method involves the reaction with formamide, urea, or thiourea to yield the corresponding pyrazolo[3,4-d]pyrimidine derivatives.[2] For instance, heating 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with formamide in dimethylformamide (DMF) results in the formation of 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.[1]

The amino group also reacts with bidentate electrophiles like β-diketones and enaminones to form pyrazolo[1,5-a]pyrimidines.[3][4] The regioselectivity of these reactions can be influenced by reaction conditions and the nature of the reactants.[3][4]

| Starting Material | Reagent | Product | Yield (%) | M.p. (°C) | Reference |

| 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile | N/A (used for further synthesis) | Various pyrazolo[3,4-d]pyrimidines | N/A | N/A | [5] |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Formamide | 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | N/A | N/A | [1] |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Enaminonitrile | 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | 93 | 200-202 | [3] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Enaminonitrile | 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | 95 | 218-220 | [3] |

-

A solution of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile is prepared in dimethylformamide (DMF).

-

Formamide is added to the solution.

-

The reaction mixture is heated.

-

Upon completion of the reaction, the mixture is worked up to isolate the product, 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.

Diazotization Reactions

The amino group of 3-aminopyrazole derivatives can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These intermediates are highly reactive and can be used in various subsequent reactions.

One significant application is the intramolecular cyclization of the diazonium salt to form pyrazolo[3,4-d][2][3][6]triazin-4-ones.[7] This reaction provides a convenient route to this class of fused heterocycles. The diazonium salts can also be coupled with activated methylene compounds to form pyrazolo[5,1-c][2][3][5]triazine derivatives.[8][9]

| Starting Material | Reagent | Product | Yield (%) | M.p. (°C) | Reference |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | NaNO₂, HCl then activated methylene compounds | Pyrazolo[5,1-c][2][3][5]triazine derivatives | 70-90 | >250 | [8][9] |

| 5-Aminopyrazole-4-carbonitriles | NaNO₂, HCl | 7-Substituted 3,7-dihydro-4H-pyrazolo[3,4-d][2][3][6]triazin-4-ones | N/A | N/A | [7] |

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate is dissolved in a suitable acid (e.g., hydrochloric acid).

-

The solution is cooled in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining a low temperature.

-

The resulting diazonium salt solution is then added to a cooled solution of an activated methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate.

-

The reaction mixture is stirred, and the precipitated product is collected by filtration, washed, and recrystallized.

Acylation Reactions

The amino group can be acylated using acylating agents such as acid chlorides. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.[10] This acylated product can then serve as an intermediate for further synthetic transformations.

| Starting Material | Reagent | Product | Yield (%) | M.p. (°C) | Reference |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70 | N/A | [10] |

-

Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene.

-

The reaction mixture is refluxed for 5-7 hours.

-

After cooling, the mixture is allowed to stand at room temperature for 24-72 hours.

-

The resulting precipitate is collected by filtration to give the desired product.

Conclusion

The amino group of 3-aminopyrazole-4-carbonitriles is a versatile functional handle that enables the synthesis of a diverse range of heterocyclic compounds. Its nucleophilicity drives key transformations such as condensation, cyclization, diazotization, and acylation, providing access to valuable scaffolds for drug discovery and development. The methodologies outlined in this guide, supported by quantitative data and detailed protocols, serve as a valuable resource for researchers in medicinal and organic chemistry. The continued exploration of the reactivity of this privileged scaffold is expected to yield novel molecules with significant therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthetic routes for producing 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of pharmaceutical compounds, including protein kinase inhibitors.[1][2] This document outlines the essential precursors, reaction conditions, and experimental protocols, supplemented with quantitative data and process visualizations to facilitate research and development.

Core Synthetic Pathways

The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile can be primarily achieved through two effective routes:

-

Direct Cyclization: This is the most common and direct method, involving the condensation reaction of ethoxymethylenemalononitrile (EMMN) with isopropylhydrazine.

-

N-Alkylation: An alternative approach involves the alkylation of the readily available 3-Amino-1H-pyrazole-4-carbonitrile with an isopropyl halide.

Below is a detailed exploration of each of these synthetic strategies.

Data Presentation: A Comparative Overview of Synthetic Routes

| Parameter | Route 1: Direct Cyclization | Route 2: N-Alkylation |

| Precursor 1 | Ethoxymethylenemalononitrile (EMMN) | 3-Amino-1H-pyrazole-4-carbonitrile |

| Precursor 2 | Isopropylhydrazine | Isopropyl bromide |

| Solvent | Ethanol, DMF | DMF |

| Base | Not explicitly required, can be autocatalytic | Potassium Carbonate |

| Reaction Temperature | Room temperature to reflux (80°C) | 80°C |

| Reaction Time | Several hours to days | 16 hours |

| Reported Yield | Can be low due to steric hindrance | High |

| Key Advantage | Direct formation of the substituted pyrazole ring | Utilizes a more readily available pyrazole starting material |

Mandatory Visualization: Synthetic Pathways

A visual representation of the synthetic pathways provides a clear understanding of the chemical transformations.

Caption: Synthetic routes to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Experimental Protocols

Route 1: Direct Cyclization from Ethoxymethylenemalononitrile and Isopropylhydrazine

This protocol is based on the general procedure for the synthesis of aminopyrazoles from EMMN and hydrazines.[3] Adjustments may be necessary to optimize the yield for the sterically hindered isopropylhydrazine.

Materials:

-

Ethoxymethylenemalononitrile (EMMN)

-

Isopropylhydrazine

-

Ethanol (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile (1.0 eq) in anhydrous ethanol to make a 0.5 M solution.

-

To this solution, add isopropylhydrazine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Due to the steric bulk of the isopropyl group, the reaction may require an extended period (24-72 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Route 2: N-Alkylation of 3-Amino-1H-pyrazole-4-carbonitrile

This protocol is adapted from a procedure described in a patent for the synthesis of related compounds.[4]

Materials:

-

3-Amino-1H-pyrazole-4-carbonitrile

-

Isopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

Procedure:

-

To a solution of 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.3 eq) to the stirred suspension.

-

Heat the reaction mixture to 80°C and maintain for 16 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated brine solution (2x).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Concluding Remarks

The choice of synthetic route for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile will depend on the availability of starting materials, desired scale, and purification capabilities. The direct cyclization route is atom-economical but may present challenges in terms of reaction time and yield due to the steric hindrance of the isopropyl group. The N-alkylation route offers a potentially higher-yielding alternative if the unsubstituted pyrazole precursor is readily available. Both methods provide access to this valuable intermediate, which is crucial for the synthesis of a variety of biologically active molecules.

References

- 1. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]

- 2. US9593100B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]

- 4. WO2022237782A1 - é °èºè¡çç©åå ¶åºç¨ - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its structural motif is a key component in the development of potent kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. This document provides detailed application notes on the utility of this compound and comprehensive experimental protocols for its use in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and their subsequent biological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is presented in the table below.

| Property | Value | Reference |

| CAS Number | 89897-29-0 | [1] |

| Molecular Formula | C₇H₁₀N₄ | [1] |

| Molecular Weight | 150.18 g/mol | |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature, keep in a dark and dry place | [1] |

| InChI Key | JJGDYVYAZMFKEY-UHFFFAOYSA-N | [1] |

Applications in Drug Discovery and Development

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a valuable precursor for the synthesis of pyrazolopyrimidines, a class of compounds known to exhibit a wide range of biological activities, including the inhibition of protein kinases.[2] The pyrazole core acts as a versatile scaffold for the development of selective and potent inhibitors targeting various kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival.

Notably, this compound is a key intermediate in the synthesis of Torkinib (PP-242), a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth and proliferation.[3] Furthermore, derivatives of the 3-aminopyrazole scaffold have been explored as inhibitors of other important kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), highlighting the broad therapeutic potential of compounds derived from this precursor.[4][5]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile and subsequent in vitro assays to evaluate its biological activity as a kinase inhibitor.

Protocol 1: Synthesis of 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a general two-step synthesis of a pyrazolo[3,4-d]pyrimidine, a common core structure for many kinase inhibitors, starting from 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile. This synthesis is based on established methods for the preparation of similar pyrazolopyrimidine derivatives.[6][7]

Step 1: Synthesis of 1-isopropyl-4-nitro-1H-pyrazole-3-carboxamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile in an appropriate solvent such as a mixture of acetic acid and water.

-

Nitration: Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The solid precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield the intermediate product.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

-

Reaction Setup: In a sealed reaction vessel, suspend the intermediate from Step 1 in a suitable solvent like formamide.

-

Cyclization: Heat the mixture at a high temperature (e.g., 150-180°C) for several hours.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Purification: After completion, cool the reaction mixture and add water to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method to assess the inhibitory activity of the synthesized pyrazolo[3,4-d]pyrimidine derivative against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Synthesized pyrazolo[3,4-d]pyrimidine inhibitor (dissolved in DMSO)

-

Target protein kinase

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare the reaction buffer according to the kinase manufacturer's recommendations.

-

Compound Dilution: Prepare a serial dilution of the inhibitor in the reaction buffer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Kinase Reaction:

-

Add the kinase, substrate, and ATP to each well of the 96-well plate.

-

Add the diluted inhibitor or controls to the respective wells.

-

Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition:

-

Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay

Caption: Workflow for determining in vitro kinase inhibition.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the synthesized compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrazolo[3,4-d]pyrimidine inhibitor (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition) value.[9]

Protocol 4: Western Blotting for Phosphorylated Protein Analysis

This protocol is used to assess the on-target effect of the kinase inhibitor by measuring the phosphorylation status of a downstream substrate of the target kinase.[8]

Materials:

-

Cancer cell line

-

Synthesized pyrazolo[3,4-d]pyrimidine inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a defined period. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the untreated control.

Signaling Pathway Inhibition Analysis

References

- 1. 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | 89897-29-0 [sigmaaldrich.com]

- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Torkinib | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 6. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of fused heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry.[1][2] Their derivatives have demonstrated a wide range of biological activities, including roles as potent protein kinase inhibitors in targeted cancer therapy.[1][3] This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, commencing with the commercially available starting material, 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

The primary synthetic strategy involves the cyclocondensation of the 3-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[2][3] This reaction leads to the formation of the fused pyrimidine ring, yielding the pyrazolo[1,5-a]pyrimidine core. Both conventional heating and microwave-assisted methodologies are presented, offering flexibility in reaction setup and optimization.

General Reaction Scheme

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is typically achieved through a cyclocondensation reaction. The aminopyrazole acts as a binucleophile, reacting with a 1,3-bielectrophile to form the fused pyrimidine ring.

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Two common methods for the synthesis are provided below: a conventional heating method and a microwave-assisted method. The choice of method may depend on available equipment and desired reaction time.

Protocol 1: Conventional Synthesis via Acid Catalysis

This protocol describes the synthesis of 2-cyano-5,7-dimethyl-3-isopropylpyrazolo[1,5-a]pyrimidine using acetylacetone as the 1,3-dicarbonyl compound and glacial acetic acid as both the solvent and catalyst.

Materials:

-

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

-

Acetylacetone (Pentane-2,4-dione)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq).

-

Add glacial acetic acid to dissolve the starting material.

-

Add acetylacetone (1.1 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120 °C) with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired pyrazolo[1,5-a]pyrimidine.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid synthesis of 2-cyano-5,7-dimethyl-3-isopropylpyrazolo[1,5-a]pyrimidine.

Materials:

-

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

-

Acetylacetone (Pentane-2,4-dione)

-

Glacial Acetic Acid or a suitable high-boiling solvent (e.g., DMF, NMP)

Equipment:

-

Microwave synthesis vial (10 mL)

-

Microwave synthesizer

-

Magnetic stir bar

-

Büchner funnel and filter paper

Procedure:

-

Place 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq) and a magnetic stir bar into a 10 mL microwave synthesis vial.

-

Add acetylacetone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the contents to a beaker and add cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from ethanol if further purification is needed.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and various β-dicarbonyl compounds, based on literature precedents.[3][4]

| Entry | 1,3-Dielectrophile | Method | Solvent | Catalyst | Time | Yield (%) |

| 1 | Acetylacetone | Conventional | Acetic Acid | H₂SO₄ (cat.) | 5 h | 85-95 |

| 2 | Ethyl Acetoacetate | Conventional | Acetic Acid | H₂SO₄ (cat.) | 6 h | 80-90 |

| 3 | Dibenzoylmethane | Conventional | Acetic Acid | H₂SO₄ (cat.) | 8 h | 75-85 |

| 4 | Acetylacetone | Microwave | Acetic Acid | None | 20 min | 90-98 |